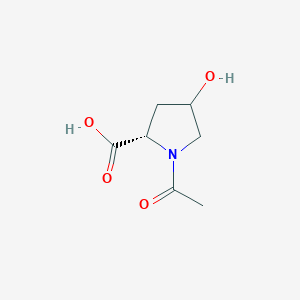
1-(4-(Methylsulfonyl)phenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(Methylsulfonyl)phenyl)ethanamine is a chemical compound that has been explored for its potential use in the synthesis of anti-inflammatory agents. The compound features a sulfonamide group attached to a phenyl ring, which is further linked to an ethanamine moiety. This structure is of interest due to its relevance in medicinal chemistry, particularly in the search for novel nitric oxide donor anti-inflammatory agents .
Synthesis Analysis
The synthesis of related sulfone compounds has been reported in the literature. For instance, 1,2-bis(phenylsulfonyl)ethane has been used as a sulfone resource in a base-mediated addition reaction with ketones to produce 1-aryl-4-(phenylsulfonyl)butan-1-ones . Although this does not directly describe the synthesis of 1-(4-(Methylsulfonyl)phenyl)ethanamine, it provides insight into the types of reactions that sulfone-containing compounds can undergo. Additionally, phenylsulfene, which can be generated from benzylsulfonyl chloride, has been shown to react with Schiff bases to produce thiazetidine 1,1-dioxides, indicating the reactivity of sulfone precursors in synthesis .
Molecular Structure Analysis
The molecular structure of 1-(4-(Methylsulfonyl)phenyl)ethanamine is characterized by the presence of a sulfonamide group. This functional group is known to be a key moiety in many pharmacologically active compounds. The molecular structure of related compounds, such as thiazetidine 1,1-dioxides, has been studied, revealing the possibility of cis and trans isomers and their thermal fragmentation behavior .
Chemical Reactions Analysis
The chemical reactivity of sulfone-related compounds includes their ability to undergo fragmentation reactions. For example, thiazetidine 1,1-dioxides can afford trans stilbene and benzaldehyde upon pyrolysis, which is a stepwise decomposition reaction . In the context of 1-(4-(Methylsulfonyl)phenyl)ethanamine, the compound's reactivity was explored in the synthesis of pyrazole derivatives, which were then evaluated as anti-inflammatory agents .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(4-(Methylsulfonyl)phenyl)ethanamine are not detailed in the provided papers, the properties of sulfone compounds, in general, can be inferred. Sulfones are typically characterized by their stability and resistance to oxidation. They are polar compounds due to the presence of the sulfonyl group, which can influence their solubility and reactivity . The physical properties such as melting point, boiling point, and solubility are crucial for the practical application of these compounds in medicinal chemistry .
Scientific Research Applications
Synthesis of Apremilast
Synthesis of Polyfunctionally Substituted Pyridine-2-(1H)-thiones
This compound is instrumental in creating polyfunctionally substituted pyridine-2-(1H)-thiones, which have potential applications in various chemical reactions and pharmaceutical developments (Abu-Shanab, 2006).
Characterization of Chiral Ligands
The compound is used in synthesizing chiral, conformationally mobile tripodal ligands. These ligands form pseudo C3-symmetric complexes with potential applications in stereochemistry and material science (Canary et al., 1998).
Synthesis of Nitric Oxide Donor Anti-inflammatory Agents
It is used in synthesizing nitric oxide donor N-diazen-1-ium-1,2-diolate derivatives of 1-(4-(methylsulfonyl)phenyl)ethanamine, exploring their potential as novel anti-inflammatory agents (Abdellatif, Moawad, & Knaus, 2014).
Catalysis in Asymmetric Transfer Hydrogenation
The compound is part of chiral synthons used in catalyzing asymmetric transfer hydrogenation of ketones, contributing to advances in catalysis research and asymmetric synthesis (Kumah et al., 2019).
Conformational Analysis of Aminosulfoxides and Sulfones
1-(4-(Methylsulfonyl)phenyl)ethanamine is involved in the synthesis and conformational analysis of aminosulfoxides and sulfones, providing insights into the stereochemistry of organic sulfur compounds (Brunet et al., 1986).
Synthesis of Cyclooxygenase Inhibitors
This compound has been used in the design and synthesis of cyclooxygenase inhibitors, contributing to pharmaceutical research in anti-inflammatory drugs (Harrak et al., 2010).
properties
IUPAC Name |
1-(4-methylsulfonylphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAMLZUKCSRXAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371689 |
Source


|
| Record name | 1-[4-(Methanesulfonyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Methylsulfonyl)phenyl)ethanamine | |
CAS RN |
387350-90-5 |
Source


|
| Record name | 1-[4-(Methanesulfonyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-(Methylsulfonyl)phenyl)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)


![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)








![Ethyl 2-[(2-chlorobenzoyl)amino]acetate](/img/structure/B1301574.png)
